Emodin-1-O-beta-gentiobioside

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Emodin-1-O-β-gentiobioside is a naturally occurring anthraquinone glycoside primarily isolated from the seeds of Cassia obtusifolia (sicklepod). The molecule consists of the emodin aglycone (1,3,8-trihydroxy-6-methylanthraquinone) linked at the C-1 hydroxyl to the disaccharide gentiobiose.

Molecular Formula C27H30O15
Molecular Weight 594.522
CAS No. 849789-95-3
Cat. No. B2919917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmodin-1-O-beta-gentiobioside
CAS849789-95-3
Molecular FormulaC27H30O15
Molecular Weight594.522
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C(=O)C5=C(C2=O)C=C(C=C5O)O
InChIInChI=1S/C27H30O15/c1-8-2-10-17(21(34)16-11(18(10)31)4-9(29)5-12(16)30)13(3-8)40-27-25(38)23(36)20(33)15(42-27)7-39-26-24(37)22(35)19(32)14(6-28)41-26/h2-5,14-15,19-20,22-30,32-33,35-38H,6-7H2,1H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1
InChIKeyJAMDNFDMFJNZFG-GIIHSRAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Emodin-1-O-beta-gentiobioside (CAS 849789-95-3): Sourcing the Disaccharide Anthraquinone with Defined Target-Engagement Profile


Emodin-1-O-β-gentiobioside is a naturally occurring anthraquinone glycoside primarily isolated from the seeds of Cassia obtusifolia (sicklepod) [1]. The molecule consists of the emodin aglycone (1,3,8-trihydroxy-6-methylanthraquinone) linked at the C-1 hydroxyl to the disaccharide gentiobiose [2]. Unlike the widely studied parent aglycone emodin, the appended gentiobiose moiety markedly alters the compound's target-engagement signature—attenuating potency at certain enzyme targets while preserving or abolishing activity at others [3]. This profile makes the compound a valuable tool for experiments requiring an anthraquinone scaffold with reduced polypharmacology or for structure–activity relationship (SAR) studies probing the impact of C-1 disaccharide substitution.

Why Emodin or Emodin-1-O-β-D-glucopyranoside Cannot Replace Emodin-1-O-beta-gentiobioside in Mechanistic Studies


The glycosylation pattern on the anthraquinone nucleus is a critical determinant of biological activity. Direct comparative enzymological data demonstrate that the nature and size of the C-1 sugar appendage profoundly influences target potency: the rank order for human monoamine oxidase-A (hMAO-A) inhibition is emodin aglycone (IC50 23.27 μM) > emodin-1-O-β-D-glucopyranoside (IC50 55.15 μM) > emodin-1-O-β-gentiobioside (IC50 72.84 μM) [1]. This progressive attenuation with increasing glycan size means that substituting the gentiobioside with the cheaper or more readily available aglycone or monoglucoside would introduce unintended enzyme inhibition, confounding experimental interpretation. Furthermore, emodin-1-O-β-gentiobioside exhibits a distinct inactivity fingerprint—it lacks detectable inhibitory activity in multiple assay formats up to 200 μM, while co-isolated compounds from the same source display potent effects [2]. Generic substitution therefore risks both false-positive and false-negative results in target-engagement studies.

Emodin-1-O-beta-gentiobioside: Head-to-Head Quantitative Differentiation Evidence


Emodin-1-O-beta-gentiobioside Exhibits ~3.1-fold Weaker hMAO-A Inhibition Than the Aglycone Emodin

In a direct head-to-head comparison within the same study, emodin-1-O-β-gentiobioside inhibited human monoamine oxidase-A (hMAO-A) with an IC50 of 72.84 ± 4.09 μM, which is approximately 3.1-fold weaker than the parent aglycone emodin (IC50 23.27 ± 1.46 μM) and 1.3-fold weaker than the monoglucoside emodin-1-O-β-D-glucopyranoside (IC50 55.15 ± 0.092 μM) [1]. The study further established a general activity rank order: aglycones > glucopyranosides > gentiobiosides > triglucosides > tetraglucosides [1].

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Emodin-1-O-beta-gentiobioside Lacks hMAO-B Inhibition, Contrasting with Emodin's Dual Isozyme Activity

Emodin-1-O-β-gentiobioside showed no meaningful inhibition of human MAO-B (IC50 >400 μM), whereas the aglycone emodin displayed measurable hMAO-B inhibition (IC50 54.67 ± 0.74 μM, selectivity index hMAO-B/hMAO-A = 0.43) [1]. The monoglucoside also exhibited weak hMAO-B inhibition (IC50 204.73 ± 1.55 μM, SI = 3.71) [1]. Thus, the gentiobioside is the only form among the three that completely spares hMAO-B at concentrations up to at least 400 μM.

Monoamine Oxidase B Selectivity Parkinson's Disease

Emodin-1-O-beta-gentiobioside Is Inactive in Advanced Glycation End-Product (AGE) Formation Assay, Unlike Co-Isolated Gentiobiosides

In a standardized in vitro AGE-formation assay, all seven compounds isolated from Cassia obtusifolia seeds by Shrestha et al. were tested. Emodin-1-O-β-gentiobioside (compound 4) failed to exhibit significant inhibitory activity up to the highest tested concentration, whereas five other co-isolated compounds displayed quantifiable IC50 values, including the structurally related (3R)-cassialactone 9-O-β-D-gentiobioside (IC50 7.32 μM) and rubrofusarin 6-O-β-D-gentiobioside (IC50 38.89 μM) [1]. No IC50 is reported for emodin-1-O-β-gentiobioside, and vendor annotations explicitly state 'no significant inhibitory activities at concentrations up to 200 μM' .

Advanced Glycation End-Products Diabetes Complications Natural Product Screening

Glycosylation with Gentiobiose Systematically Reduces hMAO-A Potency Relative to Aglycone and Monoglucoside Forms

The Paudel et al. 2019 study explicitly compared the hMAO-A inhibitory activities of anthraquinones with varying glycosylation patterns. The authors concluded: 'Glycosylation of the active aglycones retarded activity; the pattern of activity was aglycones > glucopyranoside > gentiobioside > triglucoside > tetraglucoside' [1]. For the emodin series specifically: emodin (aglycone) IC50 23.27 μM → emodin-1-O-β-D-glucopyranoside (monosaccharide) IC50 55.15 μM → emodin-1-O-β-gentiobioside (disaccharide) IC50 72.84 μM [1]. This orderly, sugar-size-dependent attenuation is not observed for hMAO-B, where only the aglycone shows measurable inhibition.

Structure-Activity Relationship Glycosylation Anthraquinone Pharmacology

Optimal Use Cases for Emodin-1-O-beta-gentiobioside Based on Quantitative Differentiation Evidence


Negative Control or Inactive Scaffold in hMAO-A Drug Discovery Programs

Because emodin-1-O-β-gentiobioside displays only weak hMAO-A inhibition (IC50 72.84 μM) and no hMAO-B inhibition (>400 μM), it can be deployed as a structurally matched negative control when evaluating more potent anthraquinone-based hMAO inhibitors [1]. Its inactivity contrasts sharply with emodin (IC50 23.27 μM) and allows researchers to attribute pharmacological effects specifically to target engagement rather than to the anthraquinone scaffold itself.

Structure–Activity Relationship (SAR) Probe for Glycan-Size-Dependent Activity Modulation

The compound is an essential member of a glycosylation-gradient SAR set (aglycone → monoglucoside → gentiobioside → triglucoside). The systematic, quantitative attenuation of hMAO-A potency with increasing glycan size—confirmed by the rank order established in Paudel et al. 2019—makes emodin-1-O-β-gentiobioside the definitive disaccharide reference point [1]. Procurement of this compound alongside emodin and emodin-1-O-β-D-glucopyranoside enables internally controlled SAR studies.

Reference Compound for Differentiating C-1 vs. C-8 Glycosylation Effects

Emodin-1-O-β-gentiobioside (C-1 substitution) is structurally distinct from emodin-8-O-β-gentiobioside (C-8 substitution). The C-1 positional isomer shows characterized hMAO-A IC50 values and AGE-formation inactivity [1][2], while the C-8 isomer has been reported to possess α-glucosidase inhibitory activity (IC50 ~50 μM) . Side-by-side comparison of these regioisomers enables precise mapping of how glycosylation position alters target selectivity.

Phytochemical Reference Standard for Cassia obtusifolia Quality Control

Emodin-1-O-β-gentiobioside is a characteristic secondary metabolite of Cassia obtusifolia seeds and is routinely isolated alongside other marker compounds [1][2]. Its well-defined NMR spectroscopic data (¹H, ¹³C, and acid-alkali titration behavior) [2] and commercial availability at ≥98% purity support its use as an authenticated reference standard for botanical identity testing and extract standardization in quality-control laboratories.

Quote Request

Request a Quote for Emodin-1-O-beta-gentiobioside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.